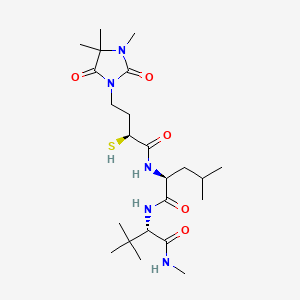
Rebimastat
Overview
Description
Rebimastat is a thiol-based, broad-spectrum matrix metalloproteinase (MMP) inhibitor. It selectively inhibits several MMPs, including MMP-1, MMP-2, MMP-3, MMP-8, MMP-9, and MMP-14 . These enzymes are involved in the degradation of the extracellular matrix, which plays a crucial role in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis .
Preparation Methods
Rebimastat is synthesized through a series of chemical reactions involving the incorporation of a thiol group into the molecular structure. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired chemical transformations. The industrial production of this compound involves optimizing these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
Rebimastat undergoes several types of chemical reactions, including:
Oxidation: The thiol group in this compound can be oxidized to form disulfides.
Reduction: The disulfide bonds formed can be reduced back to thiol groups.
Substitution: Various substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Rebimastat has been extensively studied for its potential therapeutic applications, particularly in cancer therapy. It has shown promise in inhibiting tumor growth, invasion, and metastasis by targeting MMPs involved in these processes . Additionally, this compound has been investigated for its potential use in treating other diseases characterized by excessive MMP activity, such as chronic periodontitis .
In the field of chemistry, this compound serves as a valuable tool for studying the role of MMPs in various biological processes. In biology and medicine, it is used to explore the mechanisms underlying tissue remodeling and inflammation .
Mechanism of Action
Rebimastat exerts its effects by binding to the active site of MMPs, thereby inhibiting their enzymatic activity. This inhibition prevents the degradation of the extracellular matrix, which is essential for processes like tumor invasion and metastasis . The molecular targets of this compound include MMP-1, MMP-2, MMP-3, MMP-8, MMP-9, and MMP-14 . By inhibiting these enzymes, this compound disrupts the pathways involved in tissue remodeling and inflammation .
Comparison with Similar Compounds
Rebimastat is part of a class of compounds known as MMP inhibitors. Other similar compounds include:
Marimastat: Another broad-spectrum MMP inhibitor with a similar mechanism of action.
Prinomastat: Selectively inhibits MMP-2, MMP-3, MMP-9, MMP-13, and MMP-14.
Tanomastat: Inhibits MMP-2, MMP-3, MMP-8, MMP-9, and MMP-13.
Compared to these compounds, this compound has a unique profile of MMP inhibition, making it particularly effective in certain therapeutic contexts .
Properties
CAS No. |
259188-38-0 |
|---|---|
Molecular Formula |
C23H41N5O5S |
Molecular Weight |
499.7 g/mol |
IUPAC Name |
(2S)-N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-4-methyl-2-[[(2S)-2-sulfanyl-4-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)butanoyl]amino]pentanamide |
InChI |
InChI=1S/C23H41N5O5S/c1-13(2)12-14(17(29)26-16(19(31)24-8)22(3,4)5)25-18(30)15(34)10-11-28-20(32)23(6,7)27(9)21(28)33/h13-16,34H,10-12H2,1-9H3,(H,24,31)(H,25,30)(H,26,29)/t14-,15-,16+/m0/s1 |
InChI Key |
GTXSRFUZSLTDFX-HRCADAONSA-N |
SMILES |
CC(C)CC(C(=O)NC(C(=O)NC)C(C)(C)C)NC(=O)C(CCN1C(=O)C(N(C1=O)C)(C)C)S |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@H](C(=O)NC)C(C)(C)C)NC(=O)[C@H](CCN1C(=O)C(N(C1=O)C)(C)C)S |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(=O)NC)C(C)(C)C)NC(=O)C(CCN1C(=O)C(N(C1=O)C)(C)C)S |
Appearance |
Solid powder |
Key on ui other cas no. |
259188-38-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-275291 D-2163 N-((2S)-2-mercapto-1-oxo-4-(3,4,4- trimethyl-2,5-dioxo-1-imidazolidinyl)butyl)-L-leucyl-N,3- dimethyl-L-Valinamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















